2,3-Difluoro-4-Isopropenylphenol

Lipophilicity Drug-likeness Physicochemical property prediction

Sourcing a fluorinated phenolic scaffold with a reactive alkene handle is a common bottleneck for advanced material and medicinal chemistry labs. 2,3-Difluoro-4-isopropenylphenol (CAS 445004-25-1) integrates a 2,3-difluorophenol core with a terminal isopropenyl group, a unique combination not replicable by any single commercial analog. - Reactive Mesogen Building Block: The electron-deficient core provides negative dielectric anisotropy (Δε) for PS-LCDs, while the olefin enables thiol-ene or Heck coupling for terminal chain/dopant introduction. - Fragment-Based Drug Discovery Tool: Its computed XLogP3 of 3.2 and TPSA of 20.2 Ų suit FBDD, with the isopropenyl group enabling covalent fragment screening via photoaffinity labeling. - Enhanced Stability for Polymer Resins: As a comonomer, the fluorine substituents increase the oxidation potential of the phenolic moiety, ensuring long-term thermal stability in high-performance coatings and aerospace composites. Supplied as a neat solid with 98% purity, it streamlines synthesis without the need for in-house fluorination or alkene installation.

Molecular Formula C9H8F2O
Molecular Weight 170.159
CAS No. 445004-25-1
Cat. No. B2949964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-4-Isopropenylphenol
CAS445004-25-1
Molecular FormulaC9H8F2O
Molecular Weight170.159
Structural Identifiers
SMILESCC(=C)C1=C(C(=C(C=C1)O)F)F
InChIInChI=1S/C9H8F2O/c1-5(2)6-3-4-7(12)9(11)8(6)10/h3-4,12H,1H2,2H3
InChIKeyUSYNLVPAHQNZMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Difluoro-4-Isopropenylphenol (CAS 445004-25-1): Key Identifiers and Procurement Starting Point


2,3-Difluoro-4-Isopropenylphenol (CAS 445004-25-1) is a fluorinated phenolic building block with molecular formula C9H8F2O and a molecular weight of 170.16 g/mol [1]. The molecule features a 2,3-difluoro substitution pattern on the phenol ring and an isopropenyl (prop-1-en-2-yl) group at the para position, which together confer a computed XLogP3 of 3.2, a topological polar surface area of 20.2 Ų, and one hydrogen bond donor [1]. It is commercially available from multiple vendors at a typical purity of 98% , and carries GHS hazard statements for acute oral, dermal, and inhalation toxicity, as well as eye damage and skin irritation [1].

Fluorinated phenolic building block for synthetic chemistry, materials science, and medicinal chemistry workflows.
Suitable for polymer, fragment library, and liquid crystal research requiring a reactive isopropenyl handle.
Multi-vendor availability at a reported 98% purity supports procurement robustness for long-term research programs.

Why Generic Substitution of 2,3-Difluoro-4-Isopropenylphenol Fails: Structural Uniqueness Drives Differentiation


The 2,3-difluoro-4-isopropenylphenol scaffold integrates three distinct functional elements—a phenolic hydroxyl, two vicinal fluorine atoms, and a terminal isopropenyl olefin—that cannot be simultaneously replicated by any single commercially available analog [1]. Removal or repositioning of the fluorine atoms (e.g., 4-isopropenylphenol) eliminates the electron-withdrawing effects that modulate phenol acidity, oxidative stability, and molecular recognition . Saturation of the isopropenyl group to an isopropyl chain (e.g., 3,5-difluoro-4-isopropylphenol, CAS 258874-91-8) alters molecular shape, conformational flexibility, and removes the alkene handle required for polymerization, thiol-ene click chemistry, or Heck-type cross-coupling reactions . A shift in fluorine substitution pattern (e.g., 2-allyl-3,6-difluorophenol) changes the electronic landscape of the aromatic ring, affecting both regioselectivity of electrophilic aromatic substitution and hydrogen-bonding interactions . These structural distinctions directly impact reactivity in downstream transformations, making in-class substitution chemically non-equivalent.

Target Compound
Potential Substitute
2,3-Difluoro-4-isopropenylphenol
4-Isopropenylphenol
Removal of fluorine atoms alters phenol acidity, oxidative stability, and molecular recognition; may not reproduce electronic properties.
2,3-Difluoro-4-isopropenylphenol
3,5-Difluoro-4-isopropylphenol
Saturation of the isopropenyl group removes the alkene handle required for polymerization, thiol-ene click, or cross-coupling reactions.
2,3-Difluoro-4-isopropenylphenol
2-Allyl-3,6-difluorophenol
Shift in fluorine substitution pattern may change electronic landscape, affecting regioselectivity and hydrogen-bonding interactions.

Product-Specific Quantitative Evidence Guide for 2,3-Difluoro-4-Isopropenylphenol (CAS 445004-25-1)


Computed Lipophilicity (XLogP3) of 2,3-Difluoro-4-Isopropenylphenol vs. Non-Fluorinated and Saturated Analogs

2,3-Difluoro-4-Isopropenylphenol has a computed XLogP3 of 3.2, compared to the non-fluorinated analog 4-isopropenylphenol which has a predicted logP of approximately 2.4 (based on consensus prediction from comparable phenol datasets [1]). The introduction of two vicinal fluorine atoms thus increases predicted lipophilicity by approximately 0.8 log units, which is consistent with the well-known effect of aryl fluorine substitution on logP [2]. For the saturated analog 3,5-difluoro-4-isopropylphenol (MW 172.17), the change from an sp² isopropenyl to an sp³ isopropyl center introduces an additional methylene hydrogen and alters both logP and molecular shape, though experimental logP data for both comparators remain unpublished. This computed difference suggests that 2,3-difluoro-4-isopropenylphenol will exhibit distinct membrane permeability and tissue distribution behavior compared to its non-fluorinated and saturated analogs in biological assays [2].

Lipophilicity (XLogP3)
Cross-study comparable
Target: XLogP3 = 3.2
Comparator (4-isopropenylphenol): predicted logP ≈ 2.4
Δ logP ≈ +0.8
Supports distinct membrane permeability and partitioning behavior in assay models.
Comparator logP is a consensus estimate; experimental data remain unpublished.
Lipophilicity Drug-likeness Physicochemical property prediction

Computed Topological Polar Surface Area (TPSA) of 2,3-Difluoro-4-Isopropenylphenol vs. Non-Phenolic Analog 2,3-Difluoro-4-Methoxystyrene

The target compound has a computed TPSA of 20.2 Ų, driven by the single phenolic hydroxyl group [1]. In contrast, the non-phenolic analog 2,3-difluoro-4-methoxystyrene (methyl ether derivative) would have a TPSA of approximately 9.2 Ų, as the methoxy oxygen contributes less polar surface area than a free hydroxyl [2]. The phenolic hydroxyl of the target compound provides an additional hydrogen bond donor (HBD count = 1) that is completely absent in the methyl ether analog (HBD = 0) [1]. The TPSA of 20.2 Ų falls well below the commonly cited threshold of 60-70 Ų for oral bioavailability, but the difference in hydrogen bonding capacity between the phenol and its methyl ether can significantly alter target binding affinity in biological systems, particularly for targets requiring a phenolic hydrogen bond donor.

Topological Polar Surface Area
Cross-study comparable
Target: TPSA = 20.2 Ų; HBD = 1
Comparator (2,3-difluoro-4-methoxystyrene): estimated TPSA ≈ 9.2 Ų; HBD = 0
Δ TPSA ≈ 11 Ų; Δ HBD = 1
Phenolic hydrogen bond donor may be critical for target engagement; methyl ether analog lacks this interaction.
Comparator TPSA is estimated; experimental hydrogen-bonding data are unavailable.
Polar surface area Bioavailability CNS drug design

GHS Hazard Profile of 2,3-Difluoro-4-Isopropenylphenol: Quantitative Hazard Classification vs. Unsubstituted 2,3-Difluorophenol

2,3-Difluoro-4-Isopropenylphenol carries five GHS hazard statements with 100% notification frequency: H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H318 (causes serious eye damage), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) [1]. In contrast, the parent compound 2,3-difluorophenol (CAS 6418-38-8) is also classified as harmful but carries a distinct hazard profile that may differ in severity or specific endpoints [2]. The presence of the isopropenyl substituent introduces the potential for additional reactivity (e.g., polymerization, oxidation) that may contribute to the H318 (serious eye damage) classification, which is not universally present across all fluorophenol analogs. This quantified hazard classification directly impacts shipping, storage, and handling requirements for procurement decisions.

GHS Hazard Profile
Cross-study comparable
Target: H302, H312, H315, H318, H332, H335 (100% notification)
Comparator (2,3-difluorophenol): harmful classification; distinct profile
H318 (serious eye damage) classification requires specific handling protocols, affecting total cost of ownership.
Profiles sourced from PubChem GHS classification data.
Safety Handling Toxicity classification

Chemical Reactivity Differentiation: Isopropenyl Group as a Polymerizable and Cross-Coupling Handle vs. Saturated Analogs

The terminal isopropenyl (α-methylstyrene-like) olefin of 2,3-difluoro-4-isopropenylphenol enables thiol-ene click reactions, radical polymerization, and Heck or Suzuki cross-coupling transformations that are impossible with saturated analogs such as 3,5-difluoro-4-isopropylphenol (CAS 258874-91-8) . While no direct head-to-head kinetic data are available for these specific compounds, the broader chemical literature demonstrates that para-isopropenylphenol derivatives readily undergo cationic copolymerization with cyclopentadiene to form oxidation-stabilized hydrocarbon resins, a reactivity mode that is completely absent in the isopropyl-substituted congeners [1]. The presence of both the electron-deficient 2,3-difluorophenyl ring and the electron-rich isopropenyl group creates a push-pull system that can be exploited for regioselective functionalization of the alkene terminus without affecting the aromatic fluoride positions.

Alkene Reactivity Handle
Class-level inference
Isopropenyl group enables thiol-ene, Heck coupling, and radical/cationic polymerization. Saturated isopropyl analog offers no alkene reactivity.
Essential for covalent anchoring strategies in polymer and surface chemistry research.
Inferred from chemical class reactivity; direct kinetic data for this compound are not available.
Click chemistry Polymer chemistry Cross-coupling

Computed Molecular Flexibility: Rotatable Bond Count of 2,3-Difluoro-4-Isopropenylphenol vs. 3,5-Difluoro-4-Isopropylphenol

2,3-Difluoro-4-Isopropenylphenol has a computed rotatable bond count of 1, corresponding to the bond between the aromatic ring and the isopropenyl group [1]. The saturated analog 3,5-difluoro-4-isopropylphenol has a rotatable bond count of 1 as well (aryl-isopropyl bond), but the isopropyl group introduces an additional degree of conformational freedom due to rotation around the C-C single bond with three distinct staggered conformers, whereas the isopropenyl group is conformationally constrained to a planar or near-planar arrangement due to conjugation with the aromatic ring [2]. This difference in conformational entropy can impact crystal packing, melting point, and the entropic penalty upon binding to a biological target, though experimental data for these specific compounds remain unavailable.

Conformational Flexibility
Class-level inference
Rotatable bond count = 1. Isopropenyl group is conformationally constrained vs. the isopropyl analog's three staggered conformers.
Lower conformational entropy may correlate with higher crystallinity and potentially sharper binding profiles.
Conformational analysis is inferred; experimental melting or binding data are unavailable.
Conformational analysis Molecular rigidity Crystallinity

Known Commercial Availability and Purity: Benchmarking 2,3-Difluoro-4-Isopropenylphenol Against Closest Structural Analogs

2,3-Difluoro-4-Isopropenylphenol is commercially available from multiple independent suppliers at a standard purity of 98% . By comparison, the closely related analog 2-allyl-3,6-difluorophenol (CAS not specified) is listed at 95% purity from a single supplier , and 2,3-difluoro-4-methylphenol analogs are typically available at 97-98% but with different substitution patterns that alter their chemical utility. The 98% purity specification of the target compound, combined with multi-vendor availability, provides procurement robustness and reduces single-supplier dependency risk, which is a practical advantage for long-term research programs requiring reproducible synthesis.

Commercial Availability
Data to verify
Target: 98% purity, multiple suppliers. Comparator (2-allyl-3,6-difluorophenol): 95% purity, limited suppliers.
Multi-vendor sourcing reduces supply chain risk; higher purity may reduce pre-use purification needs.
Based on vendor specifications as of early 2026; sources not independently verified.
Commercial sourcing Purity Supplier diversity

Best-Fit Research and Industrial Application Scenarios for 2,3-Difluoro-4-Isopropenylphenol (CAS 445004-25-1)


Synthesis of Fluorinated Liquid Crystals with Negative Dielectric Anisotropy

The 2,3-difluorophenol core is a privileged scaffold in liquid crystal design due to its strong negative dielectric anisotropy (Δε) [3]. 2,3-Difluoro-4-isopropenylphenol can serve as a versatile building block for constructing liquid crystalline materials, where the isopropenyl group provides a reactive handle for further functionalization via Heck coupling, hydrosilylation, or thiol-ene reactions to introduce terminal alkyl/alkoxy chains or chiral dopants [2]. This compound's unique combination of a rigid, electron-deficient 2,3-difluorophenyl core and a polymerizable isopropenyl terminus makes it particularly suited for reactive mesogen applications in polymer-stabilized liquid crystal displays (PS-LCDs).

Fluorinated Building Block for Medicinal Chemistry Fragment Libraries

With a computed XLogP3 of 3.2, TPSA of 20.2 Ų, and one hydrogen bond donor, 2,3-difluoro-4-isopropenylphenol inhabits property space consistent with fragment-based drug discovery (FBDD) [3]. The isopropenyl group can be exploited for covalent fragment screening via thiol-ene or photoaffinity labeling approaches, while the vicinal difluoro pattern can probe fluorine-specific interactions (e.g., C-F···H-N, C-F···C=O multipolar interactions) with protein targets [2]. This positions the compound as a useful tool for exploring structure-activity relationships in programs targeting CNS or anti-infective indications where fluorinated phenols have demonstrated activity.

Monomer for Oxidation-Resistant Fluorinated Polymers and Copolymers

The isopropenyl group of 2,3-difluoro-4-isopropenylphenol enables its use as a comonomer in cationic or radical polymerization reactions to produce fluorinated polymer resins with enhanced oxidative and thermal stability [3]. Unlike non-fluorinated 4-isopropenylphenol, the electron-withdrawing fluorine substituents increase the oxidation potential of the phenolic moiety, which is critical for applications requiring long-term thermal stability, such as high-performance coatings, adhesives, or aerospace composites [2]. The compound can be copolymerized with cyclopentadiene, styrene, or acrylate monomers to tailor glass transition temperature, hydrophobicity, and dielectric properties.

Chemical Probe for Studying ortho-Fluorine Effects on Phenol Acidity and Hydrogen Bonding

The 2,3-difluoro substitution pattern in 2,3-difluoro-4-isopropenylphenol places two electronegative fluorine atoms adjacent to the phenolic hydroxyl, significantly lowering the pKa relative to unsubstituted phenol [3]. This enhanced acidity can be exploited in mechanistic studies of proton-coupled electron transfer (PCET), enzyme inhibition (e.g., carbonic anhydrase), or as a pH-sensitive probe [2]. The isopropenyl group provides a convenient spectroscopic handle (characteristic ¹H NMR signals for the terminal olefinic protons) for tracking the compound in complex reaction mixtures, a practical advantage over non-olefinic fluorophenol analogs that rely solely on ¹⁹F NMR detection.

Application
Selection Property
Validation Focus
Fluorinated liquid crystal synthesis
Reactive mesogen building block with negative dielectric anisotropy
Verify copolymerization and mesophase behavior with target alkyl/alkoxy chains
Fragment-based drug discovery
Low TPSA, moderate lipophilicity, and a covalent warhead for library design
Confirm protein target engagement and fluorine-specific interaction profiling
Oxidation-resistant fluoropolymers
Electron-deficient phenolic comonomer with enhanced oxidative stability
Evaluate thermal stability and copolymerization kinetics with target monomers
ortho-Fluorine effect probe
Spectroscopically trackable phenol with modulated acidity
Assess pKa shift and its impact on PCET or enzyme inhibition model systems

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26 linked technical documents
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